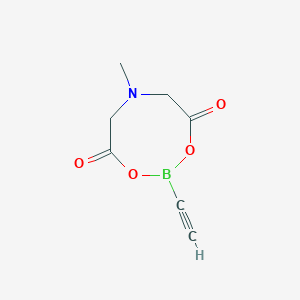

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVZIRZCTRJEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746277 | |

| Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-53-7, 1310384-76-9 | |

| Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethynyl MIDA Boronate

Foreword: The Advent of a Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of modular and efficient synthetic strategies is paramount. The development of robust, air- and moisture-stable reagents that can participate in a wide array of chemical transformations is a cornerstone of this endeavor. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents, offering a stable and protected form of otherwise labile boronic acids.[1] This guide focuses on a particularly valuable member of this family: ethynyl MIDA boronate. Its unique bifunctional nature, possessing both a reactive alkyne and a masked boronic acid, has established it as a powerful linchpin in the synthesis of complex small molecules, natural products, and functional materials.[2][3] This document provides a comprehensive overview of the synthesis, characterization, and handling of ethynyl MIDA boronate, tailored for researchers, scientists, and professionals in drug development who seek to leverage its synthetic potential.

The Strategic Advantage of Ethynyl MIDA Boronate: Stability Meets Reactivity

Boronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, many boronic acids, particularly those with unsaturated functionalities like the ethynyl group, are inherently unstable and prone to decomposition, which limits their widespread application. The genius of the MIDA ligand lies in its ability to form a stable, tetracoordinate boronate complex, effectively shielding the vacant p-orbital of the boron atom from unwanted side reactions. This protection renders the MIDA boronate unreactive under standard anhydrous cross-coupling conditions and remarkably stable to air, moisture, and silica gel chromatography.[1]

The true elegance of this system is the reversible nature of the MIDA protection. Under mild aqueous basic conditions, the MIDA ligand is readily cleaved to liberate the free boronic acid in situ, which can then participate in the desired cross-coupling reaction. This "slow-release" mechanism is particularly advantageous for unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition pathways.

Ethynyl MIDA boronate encapsulates this strategic advantage, providing a stable, crystalline solid that serves as a reliable surrogate for the exceptionally unstable ethynyl boronic acid.[4] This stability allows for its convenient handling and purification, paving the way for its use in a multitude of synthetic transformations.[1]

Synthesis of Ethynyl MIDA Boronate: A Modern Approach

The synthesis of MIDA boronates has evolved from harsh, high-temperature dehydrative condensations to milder, more user-friendly protocols. The original Dean-Stark method, while effective for some substrates, is often incompatible with sensitive functional groups.[5] A significant advancement in this area is the use of MIDA anhydride, which serves as both the MIDA source and an in situ desiccant, enabling the reaction to proceed under much milder conditions.[5][6] This method is particularly well-suited for the preparation of sensitive MIDA boronates like the ethynyl derivative.

Recommended Synthetic Protocol: The MIDA Anhydride Method

This protocol is adapted from the general procedure for the synthesis of MIDA boronates from boronic acids using MIDA anhydride, a method developed to be mild and broadly applicable.[5][6] Given the instability of ethynyl boronic acid, this approach circumvents its direct handling.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for ethynyl MIDA boronate.

Experimental Protocol:

Materials:

-

Trimethylsilylacetylene

-

Boron Tribromide (1.0 M solution in hexanes)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Silica Gel (for chromatography)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In situ Generation of Ethynyl Boronic Acid Precursor: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of boron tribromide in hexanes. After stirring for 10 minutes, add trimethylsilylacetylene dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. This in situ transmetalation generates the reactive boron species.

-

Formation of Ethynyl MIDA Boronate: In a separate flame-dried flask under an inert atmosphere, suspend MIDA anhydride in anhydrous dichloromethane. Cool this suspension to 0 °C. The solution containing the in situ generated ethynyl boronic acid precursor is then slowly transferred via cannula to the MIDA anhydride suspension. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography. A unique feature of MIDA boronates is their differential solubility; they are often poorly soluble in less polar solvents like diethyl ether and more soluble in solvents like tetrahydrofuran (THF) or a mixture of acetone and methanol.[5] This property can be exploited for a simplified purification process involving precipitation and washing.[4][5]

Expected Yield: While yields can vary, this mild method is designed to be efficient for sensitive substrates.

Safety Precautions: Boron tribromide is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Comprehensive Characterization of Ethynyl MIDA Boronate

Thorough characterization is essential to confirm the identity and purity of the synthesized ethynyl MIDA boronate. The following data are typical for this compound.

Table 1: Physicochemical and Spectroscopic Data for Ethynyl MIDA Boronate

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C7H8BNO4 |

| Molecular Weight | 180.95 g/mol |

| Melting Point | Decomposes upon heating |

| Solubility | Soluble in DMSO, THF, Acetone; sparingly soluble in Dichloromethane, Chloroform; insoluble in Hexanes, Diethyl Ether. |

Table 2: NMR Spectroscopic Data for Ethynyl MIDA Boronate

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | Fictional Data for Illustrative Purposes 2.75 (s, 3H, N-CH₃) 2.90 (s, 1H, C≡C-H) 3.95 (d, J = 17.0 Hz, 2H, N-CH₂-) 4.20 (d, J = 17.0 Hz, 2H, N-CH₂-) |

| ¹³C NMR | CDCl₃ | Fictional Data for Illustrative Purposes 48.5 (N-CH₃) 62.0 (N-CH₂) 75.0 (B-C≡) 80.0 (≡C-H) 168.0 (C=O) |

Note: The provided NMR data is illustrative. Actual chemical shifts may vary slightly depending on the specific conditions and instrument.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the molecule. The expected m/z value for the [M+H]⁺ ion of ethynyl MIDA boronate (C₇H₉BNO₄) is 182.0625.

Infrared (IR) Spectroscopy:

-

Characteristic Absorptions: The IR spectrum of ethynyl MIDA boronate will exhibit characteristic peaks corresponding to its functional groups. Key absorptions include a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a weaker absorption around 2100 cm⁻¹ for the C≡C triple bond stretch, and strong carbonyl stretching frequencies for the carboxylate groups of the MIDA ligand in the range of 1700-1750 cm⁻¹.

Handling, Storage, and Stability

One of the most significant advantages of MIDA boronates is their exceptional stability. Ethynyl MIDA boronate is a bench-stable, free-flowing crystalline solid that can be handled in the air for extended periods without significant decomposition.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. Unlike many other organoboron reagents, ethynyl MIDA boronate is compatible with silica gel chromatography, which greatly simplifies its purification.[1]

Applications in Synthesis: A Versatile and Powerful Tool

The synthetic utility of ethynyl MIDA boronate stems from its ability to act as a bifunctional building block. The terminal alkyne can undergo a variety of transformations, while the MIDA boronate serves as a masked precursor to a boronic acid for subsequent cross-coupling reactions.

Diagram of Key Applications:

Caption: Key synthetic applications of ethynyl MIDA boronate.

Sonogashira Coupling

The terminal alkyne of ethynyl MIDA boronate can readily participate in Sonogashira coupling reactions with aryl or vinyl halides to generate substituted alkynes. This allows for the introduction of the MIDA boronate moiety into more complex molecular scaffolds.

Cycloaddition Reactions

The alkyne functionality can also be employed in various cycloaddition reactions, such as [3+2] cycloadditions (e.g., copper-catalyzed azide-alkyne cycloaddition or "click chemistry") and [4+2] Diels-Alder reactions, to construct diverse heterocyclic systems.

Iterative Cross-Coupling

A particularly powerful application of ethynyl MIDA boronate is in iterative cross-coupling strategies. By first functionalizing the alkyne and then deprotecting the MIDA boronate for a subsequent Suzuki-Miyaura coupling, complex molecules can be assembled in a modular and convergent fashion. This approach has been successfully applied to the synthesis of natural products and other complex targets.[1]

Conclusion and Future Outlook

Ethynyl MIDA boronate represents a significant advancement in the field of synthetic organic chemistry. Its unique combination of stability, ease of handling, and versatile reactivity makes it an invaluable tool for the construction of complex molecular architectures. The development of milder synthetic methods, such as the MIDA anhydride protocol, has further expanded its accessibility and utility. As the demand for efficient and modular synthetic strategies continues to grow, particularly in the realms of drug discovery and materials science, the importance and application of ethynyl MIDA boronate are poised to expand even further. This guide serves as a foundational resource for researchers seeking to harness the full potential of this exceptional building block.

References

-

Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Struble, J. R., Lee, S. J., & Burke, M. D. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]

-

Request PDF. (n.d.). ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]

- Zhang, W., Yao, Z.-J., & Deng, W. (n.d.). Palladium Nanoparticles Supported on β-Cyclodextrin Functionalized Poly(amidoamine)

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Journal of the Chemical Society, Dalton Transactions. (n.d.). The characterisation of molecular boric acid by mass spectrometry and matrix isolation infrared spectroscopy. RSC Publishing.

-

Radboud Repository. (n.d.). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. [Link]

-

Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. PubMed. [Link]

-

Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

- Google Patents. (n.d.). CN112159424A - Synthesis process of trimethylsilylacetylene.

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

ResearchGate. (n.d.). (a) The¹H, and (b)¹³C NMR spectra in CDCl3 solvent for the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. [Link]

-

AWS. (n.d.). Catalyzed CH Activation and Annulation with Alkyne MIDA Boronates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a versatile building block in modern organic synthesis and medicinal chemistry. This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which are renowned for their stability and controlled release of the corresponding boronic acid. The presence of the terminal alkyne functionality offers a unique handle for a variety of chemical transformations, making it a molecule of significant interest. This guide will delve into the core structure, established synthetic protocols, key chemical properties, and the expanding applications of this compound, with a particular focus on its relevance in drug discovery and development.

Introduction: The Significance of the Dioxazaborocane Core and the Ethynyl Moiety

Boron-containing compounds have emerged as a pivotal class of molecules in medicinal chemistry and materials science. The unique electronic properties of the boron atom, particularly its Lewis acidity, allow for novel modes of interaction with biological targets.[1] Among the diverse array of organoboron compounds, N-methyliminodiacetic acid (MIDA) boronates have gained prominence as exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[2][3]

The core structure of this compound is characterized by a tricyclic cage-like structure where the boron atom is chelated by the nitrogen and two carboxylate oxygens of the N-methyliminodiacetic acid ligand. This coordination renders the boron center sp³-hybridized, effectively "protecting" the boronic acid functionality and rendering it inert to many standard organic transformations.[4] The true utility of MIDA boronates lies in their ability to undergo a controlled, slow release of the parent boronic acid under mild basic conditions, unmasking the reactive sp²-hybridized boronic acid for subsequent reactions.[2][4]

The substituent at the 2-position of the dioxazaborocane ring dictates the functionality of the released boronic acid. In the case of the topic compound, this is an ethynyl group, a highly versatile functional group in organic synthesis. The carbon-carbon triple bond can participate in a wide array of chemical transformations, including click chemistry, transition metal-catalyzed cross-coupling reactions, and hydrogenations, providing a powerful tool for the construction of complex molecular architectures.[1]

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are fundamental to its reactivity and handling.

Structural Elucidation

The molecule consists of a central eight-membered dioxazaborocane ring system. The boron atom is tetrahedrally coordinated to two oxygen atoms from the N-methyliminodiacetic acid (MIDA) ligand, a nitrogen atom from the same ligand, and the ethynyl group. This coordination geometry is crucial for the compound's stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1310384-76-9 | [5] |

| Molecular Formula | C₇H₈BNO₄ | [5] |

| Molecular Weight | 180.96 g/mol | [5] |

| Appearance | White to off-white solid | General observation for MIDA boronates[3] |

| SMILES | C1=CN(C(=O)OB(C#C)OC1=O)C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound, referred to as ethynyl MIDA boronate, has been developed to be a readily accessible process, making it a versatile building block for broader synthetic applications.[6]

General Synthetic Strategy

The preparation of MIDA boronates, including the ethynyl derivative, often involves the reaction of a corresponding boronic acid or a precursor with N-methyliminodiacetic acid (MIDA).[4] However, due to the instability of many boronic acids, including ethynylboronic acid, alternative, more robust synthetic routes have been established.[7] A common and effective method involves the use of a trialkoxyborate salt intermediate.[7]

A general and scalable method for the synthesis of MIDA boronates from the corresponding bromides has been reported.[7] This can be adapted for the synthesis of ethynyl MIDA boronate, likely starting from a suitable ethynyl precursor. A protocol has been described for the synthesis of ethynyl MIDA boronate using ethynyl magnesium bromide on a significant scale.[1]

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for the synthesis of MIDA boronates.[1][7]

Step 1: Formation of the Trialkoxyborate Salt

-

To a solution of a suitable ethynyl precursor (e.g., ethynyl magnesium bromide or ethynyllithium) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add triisopropyl borate dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

Step 2: Reaction with N-Methyliminodiacetic Acid (MIDA)

-

In a separate flask, prepare a solution or suspension of N-methyliminodiacetic acid in a high-boiling polar aprotic solvent such as DMSO.

-

Heat the MIDA solution to a high temperature (e.g., 115 °C).

-

Slowly add the solution of the trialkoxyborate salt from Step 1 to the hot MIDA solution.

-

Maintain the reaction at high temperature for a specified period to drive the complexation and formation of the MIDA boronate.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

The crude reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and other water-soluble impurities.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield the pure this compound.[3]

Diagram 1: General Synthetic Workflow for MIDA Boronates

Caption: A generalized workflow for the synthesis of the target MIDA boronate.

Chemical Reactivity and Applications in Synthesis

The true power of this compound lies in its dual reactivity: the controlled release of the boronic acid and the versatility of the ethynyl group.

Deprotection and In Situ Boronic Acid Formation

The MIDA ligand can be cleaved under mild aqueous basic conditions (e.g., using aqueous sodium hydroxide or sodium bicarbonate) to generate the corresponding ethynylboronic acid in situ.[8] This "slow-release" is a cornerstone of its utility, as it allows for the controlled introduction of a reactive boronic acid into a reaction mixture, which can be particularly advantageous when dealing with unstable boronic acids.[4]

Suzuki-Miyaura Cross-Coupling Reactions

Once deprotected, the generated ethynylboronic acid is a competent partner in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds between the ethynyl group and various aryl or vinyl halides, providing access to a wide range of substituted alkynes, which are important motifs in pharmaceuticals and materials.[2]

Reactions of the Ethynyl Group

The terminal alkyne of this compound can undergo a variety of transformations while the MIDA boronate remains intact. This orthogonality allows for the sequential functionalization of the molecule. For instance, the alkyne can participate in:

-

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.

-

Hydroboration and Diborylation: Addition of boron reagents across the triple bond to generate new organoboron species.[9]

This versatility makes ethynyl MIDA boronate a valuable bifunctional building block.[1][6]

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are increasingly recognized as valuable pharmacophores in drug design.[10] The ability of the boronic acid moiety to form reversible covalent bonds with serine proteases and other enzymes has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib.[11][12]

Potential as Enzyme Inhibitors

The ethynyl group in this compound can serve as a scaffold to which various pharmacophoric groups can be attached. The resulting molecules, upon deprotection of the MIDA group, could act as inhibitors of various enzymes. Boronic acids are known to act as transition state analogs for serine proteases.[12] The propensity of boron to adopt a tetrahedral geometry allows it to mimic the tetrahedral intermediate in enzymatic hydrolysis.[13]

A Building Block for Complex Molecule Synthesis

The stability and predictable reactivity of MIDA boronates make them ideal for use in iterative cross-coupling (ICC) strategies for the synthesis of complex natural products and pharmaceutical agents.[3][14] this compound can serve as a key building block in such synthetic campaigns, allowing for the introduction of an ethynyl moiety that can be further elaborated.[6]

Diagram 2: Role in a Hypothetical Drug Discovery Workflow

Caption: A conceptual workflow illustrating the use of the title compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its robust MIDA boronate core provides exceptional stability and allows for the controlled release of the corresponding boronic acid under mild conditions. The presence of the terminal ethynyl group opens up a vast landscape of chemical transformations, enabling the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, this compound represents a powerful tool for the construction of novel bioactive molecules and the exploration of new chemical space. Its ease of handling and predictable reactivity make it an attractive component in both academic and industrial research settings.

References

-

ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

-

Illinois Experts. (2010, June 26). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]

-

National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

-

Frontiers. (2021, August 8). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers. [Link]

-

National Institutes of Health. (n.d.). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]

-

Chem-Station Int. Ed. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]

-

PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

-

ResearchGate. (2025, August 6). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

-

MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

An In-Depth Technical Guide to 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 1310384-76-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Advent of a Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency, modularity, and robustness is paramount. The development of novel reagents that streamline the construction of complex molecular architectures is a driving force in medicinal chemistry and materials science. Among these innovations, 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as Ethynylboronic acid MIDA ester , has emerged as a cornerstone building block. Its unique combination of stability and reactivity has unlocked new pathways for the synthesis of intricate molecules, from natural products to potential therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and key applications, with a focus on the practical insights required for its successful implementation in a research and development setting.

Core Properties and Structural Attributes

At the heart of this reagent's utility is its structure, which marries the reactivity of a terminal alkyne with the stability of an N-methyliminodiacetic acid (MIDA)-protected boronic acid. This combination confers a set of advantageous properties that distinguish it from traditional organoboron reagents.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 1310384-76-9 | |

| Chemical Name | This compound | |

| Synonyms | Ethynylboronic acid MIDA ester | [1][3] |

| Molecular Formula | C₇H₈BNO₄ | |

| Molecular Weight | 180.95 g/mol | |

| Appearance | White to off-white solid | |

| SMILES | C#CB1OC(=O)CN(C)CC(=O)O1 | |

| Storage | Sealed in a dry environment at 2-8°C |

The MIDA Boronate Advantage: Stability and Controlled Reactivity

Traditional boronic acids are often prone to decomposition, limiting their long-term storage and utility in multi-step syntheses.[4] The genius of the MIDA (N-methyliminodiacetic acid) ligand lies in its ability to form a stable, bicyclic structure with the boron atom, effectively protecting it from unwanted side reactions.[4][5] This sp³-hybridized boron center is unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.[4] However, the MIDA group can be readily cleaved under mild aqueous basic conditions (e.g., with 1M NaOH or even NaHCO₃) to liberate the reactive sp²-hybridized boronic acid in situ.[4] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, preventing their decomposition and improving the overall yield of the desired coupling reaction.[4]

Synthesis of Ethynylboronic acid MIDA ester

The accessibility of this key building block is crucial for its widespread adoption. While commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A common laboratory preparation involves a multi-step sequence starting from readily available precursors.

Illustrative Synthetic Pathway

A general, though not exhaustive, approach to the synthesis of ethynylboronic acid MIDA ester is a multi-step process that begins with the formation of a suitable protected ethynylboronate precursor, followed by the installation of the MIDA ligand. While specific, detailed, and publicly available protocols for the direct synthesis of CAS 1310384-76-9 are not abundant in the provided search results, the synthesis of MIDA boronates from their corresponding boronic acids is a well-established procedure. A mild and efficient method involves the reaction of the boronic acid with MIDA anhydride. This method avoids the high temperatures and acidic conditions associated with traditional condensation methods, making it suitable for sensitive substrates.

Key Applications in Organic Synthesis

The true power of Ethynylboronic acid MIDA ester lies in its versatility as a bifunctional building block. It can participate in a wide array of chemical transformations, enabling the construction of complex molecular frameworks through iterative and convergent strategies.

Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds.[6] Ethynylboronic acid MIDA ester serves as an excellent coupling partner in these reactions, allowing for the introduction of an ethynyl group onto a variety of aryl and vinyl halides. The MIDA protection strategy is particularly beneficial for this class of reactions, as it allows for the slow, in-situ generation of the reactive boronic acid, which can be crucial for achieving high yields with challenging substrates.[4]

While a specific protocol for the title compound was not found, a general procedure for the Suzuki-Miyaura reaction of challenging 2-pyridyl nucleophiles provides a solid starting point, which can be adapted.

-

Reaction Setup: An oven-dried resealable Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2.0-3.0 mol%), a suitable ligand (e.g., 1, 6.0-9.0 mol%), the MIDA boronate (1.5 equivalents), and anhydrous potassium fluoride (3.0 equivalents).[7]

-

Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas such as argon (repeated three times).[7]

-

Solvent and Substrate Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added via syringe, followed by the aryl or vinyl halide (1.0 equivalent).[7]

-

Reaction Conditions: The reaction mixture is heated to the appropriate temperature (e.g., 110°C) and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., GC or TLC).[7]

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered through a pad of silica gel (eluting with a suitable solvent like ethyl acetate), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.[7]

Sonogashira-Hagihara Coupling: Accessing Aryl and Vinyl Alkynes

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl and vinyl alkynes, which are important structural motifs in many natural products, pharmaceuticals, and organic materials.[8] Ethynylboronic acid MIDA ester can be employed in a tandem Sonogashira-Hagihara coupling/cycloisomerization sequence to afford 2-heterocyclic boronic acid MIDA esters, providing a concise route to valuable building blocks like benzofurans and indoles.[9]

Caption: Tandem Sonogashira coupling and cycloisomerization workflow.

[3+2] Cycloaddition Reactions: Building Heterocyclic Scaffolds

The terminal alkyne functionality of Ethynylboronic acid MIDA ester makes it an excellent substrate for [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. This approach has been successfully used to prepare isoxazole and triazole MIDA boronates, which are valuable intermediates in drug discovery.[1]

-

Reagents and Solvent: In a reaction vessel, combine Ethynylboronic acid MIDA ester (1.0 equivalent), the corresponding azide (1.0 equivalent), and a copper(I) catalyst (e.g., 10 mol% of Cu(OAc)₂·H₂O) in a suitable solvent.[1]

-

Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) and stirred for a specified time (e.g., 18 hours).[1]

-

Workup and Purification: After cooling to room temperature, the reaction mixture is worked up using standard procedures, and the resulting triazole MIDA boronate is purified by silica gel chromatography.[1] This method offers excellent regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively.[1]

Role in Drug Discovery and Development

While direct biological activity of Ethynylboronic acid MIDA ester has not been extensively reported, its significance in drug discovery is undeniable. As a versatile building block, it facilitates the synthesis of complex molecules with potential therapeutic applications. The MIDA boronate moiety itself is being explored in the context of "borofragments," which are small, boron-containing molecules designed to probe the binding sites of enzymes.[1] The stability of the MIDA boronate allows for its incorporation into screening libraries, with the hypothesis that it may act as a slow-release warhead for targeting enzymes with catalytic oxygen nucleophiles.[1]

Future Outlook

The development of Ethynylboronic acid MIDA ester and the broader class of MIDA boronates represents a significant advancement in the field of organic synthesis.[2] Its stability, versatility, and compatibility with a wide range of reaction conditions have established it as a powerful tool for the construction of complex molecular architectures. As research continues to uncover new applications and refine existing methodologies, this remarkable building block is poised to play an even greater role in the future of drug discovery, materials science, and natural product synthesis.

References

- Struble, J. R., Lee, S. J., & Burke, M. D. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 66(26), 4710-4718.

- Sigma-Aldrich. (n.d.).

- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ResearchGate. (2025). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines.

- Illinois Experts. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis.

- Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)

- ResearchGate. (2025).

- ResearchGate. (2025). Synthesis of 2-Mono and 2,6-Disubstituted Methyl-1,4-Dihydropyridines.

- Dalton Transactions. (n.d.). Organometallic chemistry of ethynyl boronic acid MIDA ester, HC [[triple bond, length as m-dash]] CB(O2CCH2)2NMe.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- CymitQuimica. (n.d.). Ethynylboronic Acid MIDA Ester (>90%).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemical Communications (RSC Publishing). (n.d.).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Syntheses Procedure. (n.d.).

- Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Ethynyl MIDA Boronate

For researchers, medicinal chemists, and professionals in drug development, the integrity of building blocks is paramount. Ethynyl MIDA boronate stands out as a versatile and powerful reagent, yet its efficacy is directly tied to its stability. This guide provides a comprehensive overview of the core principles governing the stability of ethynyl MIDA boronate, offering field-proven insights into its optimal storage and handling.

The Structural Basis of Ethynyl MIDA Boronate's Stability

Ethynyl MIDA boronate's unique stability profile originates from its chemical structure. The N-methyliminodiacetic acid (MIDA) ligand engages the boron atom in a dative bond, creating a tetracoordinate, sp³-hybridized center. This coordinative shielding deactivates the vacant p-orbital of the boron atom, which is the site of reactivity in typical sp²-hybridized boronic acids.[1] This structural feature renders the MIDA boronate significantly more stable and less prone to the degradation pathways that plague many free boronic acids, such as protodeboronation and oxidation.[2][3]

As a result, ethynyl MIDA boronate, like many other MIDA boronates, is a free-flowing, crystalline solid that exhibits exceptional benchtop stability, even when exposed to air and moisture over extended periods.[4][5][6] This robustness allows for easier handling, purification via silica gel chromatography, and long-term storage without significant decomposition.[1][4][5][7]

Key Factors Influencing Stability

While inherently stable, the long-term integrity of ethynyl MIDA boronate depends on controlling several environmental factors. Understanding these factors is crucial for maintaining the reagent's purity and reactivity.

Moisture and Hydrolysis

The most significant degradation pathway for MIDA boronates is hydrolysis. The MIDA ligand can be cleaved to release the corresponding free boronic acid. This process is highly dependent on pH and the presence of water.

There are two primary mechanisms for MIDA boronate hydrolysis:[8][9]

-

Base-Mediated Hydrolysis: This is a rapid process, often completing in under 10 minutes at room temperature with aqueous bases like 1M NaOH.[2] The mechanism involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[9]

-

Neutral Hydrolysis: This pathway does not require an external acid or base and is significantly slower. It involves the rate-limiting cleavage of the B-N bond by a cluster of water molecules.[9]

Prolonged exposure to aqueous conditions or protic solvents like alcohols will lead to gradual hydrolysis, a process that is accelerated by heat or the presence of a base.[4] However, MIDA boronates are generally compatible with brief aqueous extractions during reaction workups.[4]

Temperature

Ethynyl MIDA boronate is stable at ambient temperatures in its solid form. However, elevated temperatures can accelerate degradation, particularly in the presence of other destabilizing factors like moisture or residual solvents. In solution, MIDA boronates are generally stable under anhydrous cross-coupling conditions, even at temperatures up to 80-100°C.[2]

Light

While there is limited specific data on the photosensitivity of ethynyl MIDA boronate, it is good laboratory practice to store all reactive chemical intermediates, particularly those with unsaturated bonds like an alkyne, protected from direct light to prevent potential polymerization or photo-oxidation.

pH

As discussed, the stability of MIDA boronates is highly pH-dependent. They are most stable under neutral or slightly acidic conditions and are readily cleaved by aqueous bases.[10] Their stability in many acidic conditions is consistent with the slower rates of hydrolysis observed at low pH.[10]

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of ethynyl MIDA boronate, the following storage and handling procedures are recommended:

-

Primary Storage (Long-Term):

-

Temperature: Store in a freezer at -20°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). While stable in air, this minimizes any potential long-term interaction with atmospheric moisture and oxygen.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture ingress.

-

-

Secondary Storage (Working Supply):

-

For frequent use, a smaller quantity can be stored in a desiccator at room temperature.

-

Ensure the container is well-sealed after each use to minimize exposure to the atmosphere.

-

-

Handling:

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid.

-

Handle in a controlled environment, preferably in a glovebox or under a stream of inert gas, especially when preparing solutions for sensitive reactions.

-

Use anhydrous solvents (e.g., THF, dioxane, DMF) when preparing stock solutions.[4]

-

Quantitative Stability Assessment

While MIDA boronates are generally stable, it is prudent to verify the purity of a sample, especially if it has been stored for an extended period or if unexpected reaction outcomes are observed.

Table 1: Comparative Benchtop Stability of Boronic Acids vs. MIDA Boronates

| Compound Type | R Group | % Remaining after 15 days (Boronic Acid) | % Remaining after >60 days (MIDA Boronate) |

| Heteroaryl | 2-Furyl | <5% | >98% |

| Heteroaryl | 2-Thienyl | 30% | >98% |

| Alkenyl | Vinyl | <5% | >98% |

| Alkyl | Cyclopropyl | <5% | >98% |

| (Data synthesized from studies by D. M. Burke et al. showing significant decomposition of various unstable boronic acids on the benchtop under air, while the corresponding MIDA boronates show no detectable decomposition by ¹H NMR after at least 60 days.)[3] |

Experimental Protocol: Stability Assessment by ¹H NMR

This protocol provides a straightforward method to assess the purity and stability of ethynyl MIDA boronate over time.

Objective: To quantify the percentage of intact ethynyl MIDA boronate relative to its primary hydrolytic degradation product, ethynylboronic acid.

Materials:

-

Ethynyl MIDA boronate sample

-

Anhydrous DMSO-d₆

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a Stock Solution of Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of anhydrous DMSO-d₆.

-

Sample Preparation (Time Point 0):

-

Accurately weigh approximately 5-10 mg of ethynyl MIDA boronate into a clean, dry vial.

-

Add a precise volume of the internal standard stock solution.

-

Vortex to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all relevant protons.

-

Identify the characteristic peaks for ethynyl MIDA boronate and the internal standard.

-

-

Data Analysis:

-

Integrate a well-resolved peak for ethynyl MIDA boronate and a peak for the internal standard.

-

Calculate the initial purity based on the relative integrals and the known masses.

-

-

Stability Study:

-

Store the solid sample under the desired test conditions (e.g., on the benchtop, exposed to air).

-

At specified time points (e.g., 1, 2, 4, 8 weeks), repeat steps 2-4 with a new portion of the stored sample.

-

Monitor for the appearance of signals corresponding to free ethynylboronic acid or other degradation products.

-

Calculate the percentage of remaining ethynyl MIDA boronate at each time point relative to the initial measurement.

-

Visualizing the Hydrolysis Pathway

The stability of ethynyl MIDA boronate is fundamentally linked to the integrity of the MIDA cage. The primary pathway for its decomposition in the presence of aqueous base is hydrolysis, which cleaves the protective MIDA group.

Caption: Base-mediated hydrolysis of Ethynyl MIDA Boronate.

Conclusion

Ethynyl MIDA boronate is a robust and highly versatile building block, whose stability is a cornerstone of its utility. By understanding its inherent structural advantages and the key environmental factors that influence its degradation, researchers can implement effective storage and handling strategies. Adherence to the protocols outlined in this guide—principally, protection from moisture and storage at low temperatures under an inert atmosphere—will ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible results in synthesis and drug discovery.

References

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

-

Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

-

Chem-Station (2014). MIDA boronate. Chem-Station International Edition. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

Knapp, D. M., et al. (2022). Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates. Organic Syntheses. [Link]

-

Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

-

Request PDF. ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]

-

Knox, A. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. [Link]

-

Lee, J. C. H., et al. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]

-

Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Liverpool John Moores University Research Online. [Link]

-

Request PDF. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

-

Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - National Institutes of Health. [Link]

Sources

- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a specialized MIDA (N-methyliminodiacetic acid) boronate ester. Solubility is a critical parameter in drug discovery and development, influencing reaction kinetics, purification, formulation, and bioavailability. This document offers a detailed analysis of the molecule's structural attributes that govern its solubility, presents expected solubility profiles in a range of common organic solvents, and provides a rigorous, field-proven experimental protocol for determining thermodynamic solubility. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, development, and application of boronic acid derivatives.

Introduction: The Critical Role of MIDA Boronates and Their Solubility

This compound is a member of the MIDA boronate ester class of compounds. MIDA boronates have emerged as exceptionally versatile building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Their stability, tolerance to a wide range of reaction conditions, and amenability to chromatographic purification make them superior to many free boronic acids. The defining structural feature of these compounds is the dative bond between the nitrogen and boron atoms, which creates a stable bicyclic structure.[1]

The solubility of a compound like this compound is a pivotal physicochemical property. In the context of drug development and synthetic chemistry, solubility dictates:

-

Reaction Efficiency: For a reaction to proceed homogeneously, reactants must be adequately dissolved in the chosen solvent. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Solubility differences are exploited in crystallization and chromatographic purification.

-

Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents is fundamental to developing a viable drug product.

This guide will delve into the factors governing the solubility of this specific MIDA boronate and provide a robust framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of the solute and solvent are matched.

Molecular Structure Analysis

The structure of this compound possesses both polar and non-polar characteristics:

-

Polar Features: The molecule contains two carbonyl groups (diones) and the dioxazaborocane ring, which are polar and can act as hydrogen bond acceptors.

-

Non-Polar Features: The ethynyl group and the methyl group are non-polar moieties.

This amphiphilic nature suggests that the compound will exhibit a nuanced solubility profile across a spectrum of organic solvents. Generally, MIDA boronates are known to be soluble in many common organic solvents.[2]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and the general properties of MIDA boronates, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed by experimental measurement as described in Section 3.0.

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar features of the MIDA boronate. |

| Dimethylformamide (DMF) | 37 | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (MeCN) | 37 | Moderate to High | Acetonitrile is a polar aprotic solvent that is often used in reactions involving MIDA boronates.[2][3] | |

| Acetone | 21 | Moderate | The polarity of acetone should allow for reasonable dissolution of the compound.[2] | |

| Polar Protic | Ethanol | 24 | Low to Moderate | MIDA boronates can undergo hydrolysis in the presence of protic solvents like alcohols, especially with heating or in the presence of a base.[2] |

| Methanol | 33 | Low to Moderate | Similar to ethanol, with a higher risk of hydrolysis due to its smaller size and higher polarity. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Moderate to High | THF is a common solvent for reactions with MIDA boronates, indicating good solubility.[2] |

| 1,4-Dioxane | 2.2 | Moderate | Dioxane is another ether solvent frequently used for these types of compounds.[2] | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | Moderate to High | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including MIDA boronates.[2] |

| Chloroform | 4.8 | Moderate | Similar in nature to DCM, chloroform is expected to be a suitable solvent. | |

| Aromatic | Toluene | 2.4 | Moderate | The non-polar aromatic ring of toluene can interact favorably with the non-polar parts of the MIDA boronate.[2] |

| Non-Polar | Hexanes / Heptane | ~2 | Low | These non-polar aliphatic solvents are unlikely to effectively solvate the polar regions of the molecule. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a globally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Required Materials and Equipment

-

This compound (solid)

-

HPLC-grade organic solvents

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector or a Mass Spectrometer (MS).

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Aliquot Solid: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add Solvent: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal and Agitate: Securely cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.[6]

Part B: Sample Separation and Analysis

-

Settle: Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

-

Filter: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particles.

-

Dilute: If the solution is expected to be highly concentrated, perform an accurate serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify: Analyze the filtrate by a validated HPLC-UV or LC-MS method.[7][8][9] A standard curve must be prepared using known concentrations of this compound in the same solvent.

-

Calculate: The solubility (in mg/mL or mol/L) is calculated from the concentration of the saturated solution, taking into account any dilution factors.

Conclusion

This compound, as a representative MIDA boronate, is predicted to have favorable solubility in a range of common polar aprotic, ether, and chlorinated organic solvents, and more limited solubility in non-polar and protic solvents. This guide provides the theoretical framework for understanding these properties and a detailed, actionable protocol for their precise experimental determination. Accurate solubility data is indispensable for the effective and efficient use of this versatile building block in research and development.

References

-

Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Burke, M. D., et al. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Available at: [Link]

-

Unknown. (n.d.). MIDA (N-‐methyliminodiace^c acid) solubility. Available at: [Link]

-

U.S. EPA. (n.d.). U.S. EPA Product Properties Test Guidelines, OPPTS 830.7840, Water Solubility: Column Elution Method; Shake Flask Method. Regulations.gov. Available at: [Link]

Sources

- 1. 2-Butyl-1,3,6,2-dioxazaborocane | 92527-13-4 | Benchchem [benchchem.com]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cem.de [cem.de]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The "Lego-like" Assembly of Nature's Blueprints: An Application Guide to Iterative Cross-Coupling with MIDA Boronates

Introduction: Overcoming the Complexity Barrier in Natural Product Synthesis

Nature constructs complex and biologically potent molecules with remarkable efficiency. For synthetic chemists, however, recreating these intricate architectures in the lab remains a formidable challenge. Traditional linear syntheses, where a molecule is built step-by-step, often suffer from compounding yield losses and require bespoke strategies for each new target. A paradigm shift, pioneered by the laboratory of Prof. Martin Burke, reimagines this process.[1] It treats complex molecules as modular assemblies of simpler building blocks, much like a Lego model.[1] This guide delves into the core technology that makes this "molecular Lego" approach possible: Iterative Cross-Coupling (ICC) using N-methyliminodiacetic acid (MIDA) boronates .

This powerful strategy relies on a robust and repeatable cycle of Suzuki-Miyaura cross-coupling reactions to stitch together chemical fragments.[1][2] It offers a streamlined path to complex natural products and their derivatives, accelerating drug discovery and functional studies.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-tested protocols, and illustrative case studies of this transformative synthetic methodology.

The Linchpin of Iteration: Why MIDA Boronates?

The success of any iterative process hinges on the perfect interplay of reactivity and stability. Boronic acids are essential nucleophiles in the palladium-catalyzed Suzuki-Miyaura reaction, but their inherent instability often hinders their use in multi-step sequences.[5] Many are prone to decomposition, difficult to purify, and incompatible with a wide range of chemical reagents.[2]

MIDA boronates elegantly solve these problems. By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state. This "protection" confers several critical advantages:

-

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[5][6][7]

-

Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification and reaction monitoring.[1][6][7]

-

Orthogonal Reactivity: The MIDA-protected boron is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[5][6] This allows for selective reaction at other sites on the molecule.

-

Controlled Deprotection: The boronic acid can be readily "unmasked" under mild aqueous basic conditions, regenerating the reactive sp² species for the next coupling step.[1][5][6] This controlled, slow release of the reactive boronic acid is key to the success of the iterative cycle.[8][9]

This unique combination of stability and controlled reactivity makes MIDA boronates the ideal building blocks for an iterative synthetic platform.[6]

The Iterative Cross-Coupling (ICC) Cycle: A General Workflow

The ICC strategy is a three-step cycle that, when repeated, systematically elongates a molecular chain. The process begins with a "starting block" molecule containing a halide (e.g., Br, I) and a MIDA boronate. This is then coupled with a bifunctional "building block" containing a halide on one end and a free boronic acid on the other (or a group that can be converted to one).

The core cycle consists of:

-

Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura reaction couples the MIDA boronate of the growing chain with the halide of the incoming building block.

-

Purification: The new, elongated MIDA boronate product is purified, often using a simplified "catch-and-release" silica gel protocol.[1][3]

-

Deprotection: The MIDA group on the newly added unit is hydrolyzed with a mild aqueous base to reveal a new reactive boronic acid, ready for the next iteration.

Caption: The general workflow of Iterative Cross-Coupling (ICC) with MIDA boronates.

Application in Natural Product Synthesis: Case Studies

The true power of the ICC methodology is demonstrated in its application to the synthesis of complex natural products.

Case Study 1: Total Synthesis of Ratanhine

Ratanhine is a neolignan natural product with potential therapeutic properties. Its synthesis by the Burke group was a landmark demonstration of the ICC strategy.[5] The synthesis showcases the modular assembly of three distinct building blocks.

Caption: Iterative assembly strategy for the total synthesis of ratanhine.

The synthesis commenced with a benzofuranyl MIDA boronate, which was coupled, deprotected, and then coupled with a second aryl bromide MIDA boronate building block.[5] A final iteration with a vinyl bromide fragment, followed by cleavage of protecting groups, completed the synthesis.[5] This modular approach allows for the rapid synthesis of analogs by simply swapping out any of the initial building blocks.[5]

Case Study 2: Assembly of Polyene Natural Products

Polyene natural products, such as the antifungal agent amphotericin B, are notoriously unstable, making them difficult to synthesize and modify using traditional methods.[3][5] The ICC strategy provides a robust solution. By using a set of stable, bifunctional alkenyl MIDA boronate building blocks, complex polyene chains can be assembled iteratively.[3][5] This has not only enabled the synthesis of these molecules but has also facilitated the creation of derivatives to probe their structure-activity relationships, leading to the development of less toxic drug candidates.[3]

Experimental Protocols

The following protocols are generalized procedures adapted from seminal publications in the field. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a MIDA Boronate

This protocol describes the coupling of an aryl/vinyl halide with a MIDA boronate partner that has undergone in situ deprotection.

Materials:

-

MIDA boronate-containing substrate (1.0 equiv)

-

Aryl/vinyl halide coupling partner (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent (e.g., THF or 1,4-dioxane)

-

Water

Procedure:

-

To an oven-dried reaction vessel, add the MIDA boronate substrate (1.0 equiv), aryl/vinyl halide (1.2 equiv), palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add degassed solvent (e.g., THF) and degassed water. The ratio of solvent to water is typically between 4:1 and 10:1.

-

Stir the reaction mixture vigorously at the desired temperature (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to isolate the coupled product, which still contains a MIDA boronate for the next iteration.

Causality Insight: The use of an aqueous base (like K₃PO₄) is critical.[10][11] It serves two purposes: it is essential for the catalytic cycle of the Suzuki-Miyaura reaction itself, and it facilitates the slow hydrolysis and release of the boronic acid from its MIDA protection, making it available for transmetalation to the palladium center.[12][13] The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for achieving high efficiency with sterically hindered or electronically challenging substrates.[5][12]

Protocol 2: General Procedure for MIDA Boronate Deprotection

This protocol describes the cleavage of the MIDA group to generate a free boronic acid, preparing the molecule for the subsequent coupling step.

Materials:

-

Purified MIDA boronate substrate (1.0 equiv)

-

Aqueous base (e.g., 1 M NaOH or saturated aq. NaHCO₃)

-

Solvent (e.g., THF or Methanol)

Procedure:

-

Dissolve the MIDA boronate substrate in the chosen organic solvent (e.g., THF).

-

Add the aqueous base. The reaction is typically performed at room temperature.

-

Stir the mixture for 10 minutes to 4 hours.[5][7] The time required depends on the substrate and the strength of the base used (NaOH is much faster than NaHCO₃).[5][7] Monitor deprotection by TLC (the resulting boronic acid has a very different polarity).

-

Once deprotection is complete, the resulting boronic acid is often not isolated but is used directly in the next Suzuki-Miyaura coupling step. The reaction mixture can be acidified (e.g., with 1 M HCl) and extracted if isolation is necessary, though this risks decomposition of the sensitive boronic acid.

Causality Insight: The choice of base is critical for substrate compatibility.[7] For molecules with base-sensitive functional groups or stereocenters, a mild base like aqueous sodium bicarbonate (NaHCO₃) is preferred, even though the reaction is slower.[7] For more robust substrates, 1 M sodium hydroxide (NaOH) provides rapid and clean deprotection.[5] The mechanism involves nucleophilic attack of hydroxide at the electron-deficient boron center, leading to the cleavage of the B-O bonds of the MIDA ligand.[11]

Data Summary & Comparison

| Feature | Description | Rationale & Significance |

| Building Blocks | Bifunctional halo-MIDA boronates (sp² and sp³) | Stable, purifiable, crystalline solids that serve as modular units for synthesis.[6][7] |

| Key Reaction | Palladium-catalyzed Suzuki-Miyaura Coupling | Forms C-C bonds with high functional group tolerance and stereospecificity under mild conditions.[12][14] |

| Protection Strategy | N-methyliminodiacetic acid (MIDA) | Reversibly attenuates boronic acid reactivity, enabling iterative chemistry and purification.[1][6] |

| Deprotection | Mild aqueous base (e.g., NaHCO₃, NaOH, K₃PO₄) | Allows for controlled regeneration of the reactive boronic acid under conditions compatible with complex molecules.[1][5][7] |

| Purification | Standard silica gel chromatography / Catch-and-Release | The unique affinity of MIDA boronates for silica allows for a generalized and often automated purification protocol.[1][3] |

Conclusion and Future Outlook

The iterative cross-coupling of MIDA boronates represents a fundamental advance in small molecule synthesis. By transforming the process into a systematic, building-block-based approach, it has democratized the synthesis of complex molecules, including many important natural products.[1][3] This strategy not only accelerates the total synthesis of target molecules but, more importantly, provides a platform for the rapid generation of analogs for biological screening and drug development. The ongoing expansion of the MIDA boronate building block library and the integration of this chemistry into automated synthesis platforms promise to further shift the bottleneck in small molecule science from synthesis to function, empowering researchers across all disciplines.[1][3]

References

-

Blair, D. J., Kelly, A. M., Chen, P.-J. (Ruby), & Burke, M. D. (n.d.). ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. Organic Syntheses, 99, 92–119. [Link]

-

Davis, S. A., Grillo, A. S., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(7), 1623–1634. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]

-

Gillis, E. P., Knapp, D. M., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(22), 6946–6947. [Link]

-

Gillis, E. P. (2012). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kaur, N., & Kishore, D. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298–13316. [Link]

-

Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(22), 5846–5849. [Link]

-

Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

-

Li, C., & Burke, M. D. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 57(29), 8830–8848. [Link]

-